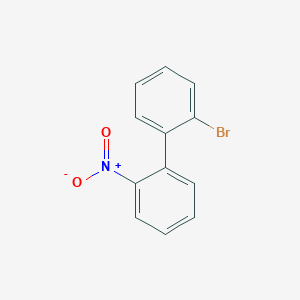

1-(2-Bromophenyl)-2-nitrobenzene

Description

Contextualization within Biphenyl (B1667301) and Nitroaromatic Chemistry Research

1-(2-Bromophenyl)-2-nitrobenzene is structurally defined as a 2-nitrobiphenyl (B167123) derivative. This places it at the intersection of two major fields in organic chemistry: biphenyl chemistry and nitroaromatic chemistry.

Biphenyl Chemistry: Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. The synthesis of this biphenyl framework is a fundamental challenge and a well-researched area in organic chemistry. rsc.org Historically, the Ullmann reaction , first reported in 1901, was a primary method for creating this linkage by coupling two aryl halides with copper. rsc.orgoperachem.com This classic method often requires high temperatures and can have limitations. nih.govresearchgate.net Modern organic synthesis has largely shifted towards more efficient and milder palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . rsc.orgnih.govacs.orgharvard.edu The Suzuki reaction couples an organoboron compound with an organohalide and has broadened the scope for creating complex biphenyl structures with diverse functional groups under more controlled conditions. harvard.eduresearchgate.net

Nitroaromatic Chemistry: Nitroaromatic compounds, containing one or more nitro groups (–NO₂) attached to an aromatic ring, are crucial intermediates in chemical synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. More importantly, the nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably through reduction to an amino group (–NH₂). This transformation is a cornerstone in the synthesis of anilines, dyes, and pharmaceuticals. Furthermore, the nitro group can participate in cyclization reactions, a key feature in the utility of this compound. acs.orgacs.org

The dual-functionality of this compound—possessing both a reactive halogen atom for cross-coupling and a transformable nitro group—positions it as a valuable building block for constructing more complex molecular architectures.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Property | This compound | 1-Bromo-2-nitrobenzene (B46134) |

|---|---|---|

| CAS Number | 17613-47-7 chemicalbook.com | 577-19-5 sigmaaldrich.com |

| Molecular Formula | C₁₂H₈BrNO₂ chemicalbook.com | C₆H₄BrNO₂ sigmaaldrich.com |

| Molecular Weight | 278.1 g/mol chemicalbook.com | 202.01 g/mol sigmaaldrich.com |

| Melting Point | 66-67 °C chemicalbook.com | 40-42 °C sigmaaldrich.com |

| Boiling Point | 196-197 °C (at 27 Torr) chemicalbook.com | 261 °C sigmaaldrich.com |

| Appearance | - | Light yellow to amber powder/crystal rsc.org |

Data sourced from chemical databases.

Strategic Importance of this compound as a Synthetic Intermediate and Precursor

The primary strategic importance of this compound lies in its role as a precursor for the synthesis of carbazoles. acs.orgacs.org Carbazoles are tricyclic aromatic heterocycles that form the core structure of numerous natural products, pharmaceuticals, and advanced functional materials. nih.govtandfonline.comcapes.gov.brrsc.org Their excellent photoluminescence and charge-transport properties make them vital components in organic light-emitting diodes (OLEDs), photovoltaic systems, and other optoelectronic devices.

The transformation of 2-nitrobiphenyls like this compound into carbazoles is most famously achieved through the Cadogan reaction . acs.orgacs.orgnih.gov This reaction involves a reductive cyclization where the nitro group is deoxygenated, typically by a trivalent phosphorus reagent like triphenylphosphine (B44618) or triethyl phosphite (B83602). acs.orgwikipedia.org The deoxygenation leads to a reactive nitrene intermediate which then undergoes an intramolecular cyclization by inserting into a C-H bond on the adjacent phenyl ring, forming the stable carbazole (B46965) framework. nih.gov This method is highly effective for preparing a wide range of substituted carbazoles that would be difficult to synthesize through direct functionalization of the parent carbazole ring. acs.orgacs.org

Table 2: Synthesis of Substituted Carbazoles from 2-Nitrobiphenyl Precursors via Cadogan Reaction

| 2-Nitrobiphenyl Precursor | Product | Yield (%) |

|---|---|---|

| 2-Nitrobiphenyl | Carbazole | 95 |

| 4-Methoxy-2-nitrobiphenyl | 2-Methoxycarbazole | 91 |

| 4,4'-Dibromo-2-nitrobiphenyl | 2,7-Dibromocarbazole | 75 |

| 4-Formyl-2-nitrobiphenyl | 2-Formylcarbazole | 78 |

Data adapted from a study on triphenylphosphine-mediated reductive cyclization. acs.org

Evolution of Research Themes Pertaining to this compound

Research pertaining to this compound and its analogs has evolved significantly over the past century, mirroring broader trends in synthetic organic chemistry.

Early Stages: Initial research focused on the fundamental construction of the biphenyl backbone. The classical Ullmann reaction, developed in 1901, was the pioneering method for this C-C bond formation. rsc.orgoperachem.com It typically involved heating an aryl halide with copper powder, often under harsh conditions and with moderate yields. operachem.comrsc.org The synthesis of 2,2'-dinitrobiphenyl (B165474) from 1-bromo-2-nitrobenzene was one of the earliest examples of this reaction. operachem.com

The Shift to Catalysis: The latter half of the 20th century saw the rise of transition metal catalysis. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized biphenyl synthesis. nih.govacs.org These methods offered milder reaction conditions, higher yields, and superior functional group tolerance compared to the Ullmann coupling, enabling the synthesis of a vast library of substituted biphenyls, including various 2-nitrobiphenyls. rsc.orgresearchgate.netnih.gov

Focus on Application and Efficiency: With reliable methods for biphenyl synthesis established, research shifted towards the synthetic applications of these molecules. The Cadogan reaction, which transforms 2-nitrobiphenyls into valuable carbazoles, became a central theme. acs.orgacs.org Early versions of this reaction required high temperatures, such as refluxing in excess phosphite reagent or even using molten triphenylphosphine. acs.orgnih.gov Subsequent research has focused on refining these conditions, demonstrating that the reaction can be performed efficiently in high-boiling solvents, with temperature being a more critical factor than solvent polarity. acs.orgacs.org This refinement has made the synthesis of carbazoles more practical, convenient, and amenable to a wider range of substrates. acs.org

Scope and Objectives of Current Academic Inquiry into this compound

Current academic research continues to build upon this foundation, with several key objectives driving inquiry into this compound and related compounds.

Methodological Advancement: A primary goal is the development of even more efficient, sustainable, and cost-effective synthetic methods. This includes creating novel catalytic systems for both the initial biphenyl coupling and the subsequent cyclization. For instance, recent studies have explored solvent-free Ullmann couplings using techniques like high-speed ball milling to create biaryl compounds in a cleaner, faster manner. nih.govresearchgate.netnih.gov There is also ongoing work to develop milder conditions for the Cadogan reaction and to explore alternative cyclization pathways, including photochemical methods. acs.orgrsc.org

Diversification of Scaffolds: Researchers are actively using precursors like this compound to access a wide array of structurally diverse and functionalized carbazoles. nih.govrsc.org The ability to introduce various substituents onto the biphenyl starting material allows for fine-tuning the electronic and photophysical properties of the resulting carbazole products. tandfonline.com This is crucial for their application in materials science, where specific properties are required for devices like OLEDs and solar cells.

Exploration of New Applications: The scope of research extends to finding new applications for the carbazole derivatives synthesized from these precursors. While their use in organic electronics is well-established, current studies are exploring their potential in areas such as photocatalysis, where twisted carbazole structures have shown exceptional redox potentials. acs.org Other applications being investigated include their use as microporous organic polymers for gas capture and as scaffolds for bioactive molecules in medicinal chemistry. tandfonline.comrsc.org The ultimate objective is to leverage the unique structure of this compound to design and construct novel molecules with tailored functions for a range of scientific and technological fields. organic-chemistry.orgnih.gov

Properties

IUPAC Name |

1-(2-bromophenyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEURHSDOWCBXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355330 | |

| Record name | 1-(2-bromophenyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17613-47-7 | |

| Record name | 1-(2-bromophenyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 1 2 Bromophenyl 2 Nitrobenzene

Direct Synthesis Strategies for 1-(2-Bromophenyl)-2-nitrobenzene

Direct synthesis strategies focus on constructing the this compound molecule through efficient and direct chemical transformations. These methods often involve cross-coupling reactions to form the central biphenyl (B1667301) bond or strategically directed electrophilic aromatic substitution reactions.

Cross-Coupling Approaches to Biphenyl Core Formation (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound. tcichemicals.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. tcichemicals.comlibretexts.org

For the synthesis of this compound, this could involve the reaction of 2-bromophenylboronic acid with 1-chloro-2-nitrobenzene (B146284) or 1-iodo-2-nitrobenzene. researchgate.net Research has shown that the Suzuki-Miyaura coupling can be an effective method for producing 2-nitrobiphenyls. researchgate.netnih.gov However, challenges can arise during the transmetalation step, especially when a nitro group is present in the 2-position of the phenylboronic acid. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netmdpi.com For instance, a combination of a palladium catalyst, a suitable base like potassium carbonate or sodium hydroxide, and a solvent system such as a mixture of methanol (B129727) and water or tetrahydrofuran (B95107) and water has been employed. researchgate.netgoogle.com Microwave heating has also been utilized to accelerate the reaction rate. researchgate.net

A notable challenge in these coupling reactions is the potential for the palladium catalyst to coordinate with the nitrogen atoms of the nitro group, which can decrease its catalytic activity. mdpi.com

Directed Nitration and Bromination Reactions in the Context of this compound Synthesis

The synthesis of this compound can also be approached through the strategic nitration and bromination of a biphenyl precursor. The order of these electrophilic aromatic substitution reactions is critical to ensure the correct regiochemistry of the final product. lumenlearning.com

Starting with 2-bromobiphenyl (B48390), a nitration reaction would be required. The bromine atom is an ortho-, para-director. Therefore, nitration of 2-bromobiphenyl would likely lead to a mixture of products, including the desired this compound and other isomers. Separating these isomers can be challenging.

Alternatively, starting with 2-nitrobiphenyl (B167123), a bromination reaction would be the subsequent step. The nitro group is a meta-director, which would not lead to the desired 2'-bromo substitution. lumenlearning.comlumenlearning.com Therefore, direct bromination of 2-nitrobiphenyl is not a viable route to this compound.

Given these directing effects, a multi-step synthesis is often preferred to achieve the desired isomer with high purity. lumenlearning.comlumenlearning.comlibretexts.org

Multistep Synthetic Routes via Precursors and Intermediates

Multistep syntheses provide a more controlled approach to obtaining this compound, avoiding the formation of undesired isomers. lumenlearning.comlibretexts.org One common strategy involves the synthesis of a substituted biphenyl precursor that can then be modified to introduce the nitro and bromo groups in the correct positions.

For example, a synthetic route could begin with the coupling of precursors that already contain directing groups that facilitate the desired substitution pattern in subsequent steps. An alternative approach involves the use of functional group interconversions. For instance, a precursor with an amino group could be used to direct bromination, and the amino group could later be converted to a nitro group.

A documented synthesis of 4-methyl-2'-nitrobiphenyl utilizes a decarboxylative cross-coupling reaction. orgsyn.org This method involves reacting potassium 2-nitrobenzoate (B253500) with 4-bromotoluene (B49008) in the presence of a copper/palladium catalyst system. orgsyn.org This highlights the use of pre-functionalized precursors to construct the biphenyl core. Similarly, the synthesis of 2,2'-dinitrobiphenyl (B165474) has been achieved through a tailored Suzuki cross-coupling protocol, which can then be selectively reduced. researchgate.net

Optimization of Reaction Conditions and Reagent Systems for this compound Production

Optimizing reaction conditions is paramount for the efficient and selective synthesis of this compound. This involves careful selection of catalysts, ligands, solvents, and temperature to maximize yield and minimize side products.

Catalyst Systems and Ligand Design for Selective Synthesis

The choice of catalyst and ligand is critical in cross-coupling reactions for biphenyl synthesis. nih.gov Palladium-based catalysts are most commonly used for Suzuki-Miyaura couplings. tcichemicals.comnih.gov The ligand plays a crucial role in stabilizing the palladium center and influencing the reactivity and selectivity of the reaction.

For the synthesis of substituted biphenyls, a variety of phosphine-based ligands and N-heterocyclic carbene (NHC) ligands have been developed. nih.govnih.gov For instance, ligands like triphenylphosphine (B44618) (PPh3) are often used in conjunction with palladium acetate (B1210297) or palladium(II) chloride. researchgate.netgoogle.com More advanced and bulky phosphine (B1218219) ligands, such as BrettPhos, have been shown to be effective in the Suzuki-Miyaura coupling of challenging substrates like nitroarenes. organic-chemistry.org N-heterocyclic carbene (NHC) palladium complexes have also demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.gov The design of these ligands can be tailored to improve catalyst stability and performance. nih.gov For example, the introduction of a nitrile group in an NHC ligand has been shown to enhance catalytic activity. nih.gov

Iron-catalyzed Suzuki-Miyaura coupling has also emerged as a more sustainable alternative to palladium-based systems for certain substrates. rsc.org

Here is an interactive table summarizing various catalyst systems used in Suzuki-Miyaura reactions for biphenyl synthesis:

Solvent Effects and Temperature Control in Synthetic Pathways

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. digitellinc.comresearchgate.net Solvents can affect the solubility of reactants and catalysts, the rate of reaction, and the stability of intermediates.

In Suzuki-Miyaura couplings, a variety of solvents have been investigated, including toluene, acetonitrile, 1,4-dioxane, and mixtures of water with organic solvents like isopropanol (B130326) or methanol. mdpi.comnih.gov The use of aqueous solvent systems can offer advantages in terms of cost and environmental impact. nih.gov The polarity of the solvent can influence the different phases of the catalytic cycle, such as the oxidative addition step. digitellinc.com

Temperature control is also crucial. researchgate.net Higher temperatures can increase the reaction rate but may also lead to the formation of side products or decomposition of the catalyst. For instance, in the decarboxylative cross-coupling to form 4-methyl-2'-nitrobiphenyl, the reaction is conducted at a constant internal temperature of 150 °C. orgsyn.org In other Suzuki-Miyaura reactions, temperatures can range from room temperature to reflux conditions, depending on the reactivity of the substrates and the catalyst system used. mdpi.comresearchgate.net Microwave-assisted heating has been shown to significantly reduce reaction times. researchgate.netresearchgate.net

The following interactive table presents a summary of the effects of different solvents on Suzuki-Miyaura coupling reactions:

Green Chemistry Approaches in this compound Synthesis

The synthesis of biaryl compounds, including this compound, has traditionally relied on methods that often involve harsh conditions and hazardous materials. In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes. These approaches aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency. Key green strategies applicable to the synthesis of this compound and related biphenyls include the use of alternative energy sources like microwave and ultrasound irradiation, employing eco-friendly solvents and catalysts, and designing solvent-free reaction conditions.

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technique produces heat uniformly throughout the reaction mixture, which can enhance reaction rates and selectivity. ajrconline.org For instance, the synthesis of nitrobenzene (B124822) derivatives has been successfully carried out in microwave reactors, demonstrating the potential for higher conversion rates and selectivity under optimized conditions. researchgate.net Research on various microwave-assisted reactions, such as the synthesis of oxazine (B8389632) derivatives and chalcones, has consistently shown benefits like reduced reaction time, lower solvent consumption, and improved product purity. arkat-usa.orguobasrah.edu.iqnih.gov

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. This method can lead to significantly reduced reaction times, higher yields, and milder reaction conditions. researchgate.netrsc.org The synthesis of various heterocyclic compounds and substituted ethanols has been achieved efficiently using ultrasound, often at ambient temperature and without the need for metal catalysts. researchgate.netrsc.orgnih.govnih.gov For example, the condensation of various aldehydes and other reactants in aqueous media under ultrasonic irradiation has been shown to produce high yields of desired products rapidly. nih.gov

The development of eco-friendly processes also involves the use of less hazardous reagents and solvents. google.comgoogle.com For example, processes have been developed that use water-soluble, easy-to-handle brominating reagents instead of hazardous liquid bromine. google.com Furthermore, catalyst-free systems or the use of recyclable, heterogeneous catalysts, such as sulfated natural zeolites, align with green chemistry principles by simplifying product purification and reducing waste. researchgate.netnih.gov One-pot, multi-component reactions are also a hallmark of green synthesis, as they reduce the number of separate reaction and purification steps, thereby saving time, energy, and materials. arkat-usa.orgijcce.ac.ir

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Advantages | Example Application (Related Syntheses) | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, increased purity. | Synthesis of nitrobenzene and various heterocyclic compounds. | ajrconline.orgresearchgate.netuobasrah.edu.iq |

| Ultrasound Irradiation | Reduced reaction times, milder conditions, high yields, often catalyst-free. | Synthesis of 1,2-diarylethanols and quinazolinones. | researchgate.netrsc.org |

| Eco-Friendly Reagents/Solvents | Reduced toxicity and hazard, easier handling, potential for recycling. | Use of water-soluble brominating agents; reactions in aqueous media. | nih.govgoogle.com |

| Solvent-Free Synthesis | Eliminates solvent waste, reduces environmental impact, simplifies work-up. | Ullmann coupling performed in melted reagent. | rsc.org |

Mechanistic Elucidation of this compound Synthesis

The formation of the biaryl structure of this compound typically proceeds through transition metal-catalyzed cross-coupling reactions. The most relevant of these are the Ullmann and Suzuki reactions. Understanding the intricate mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and improving yields.

Detailed Reaction Mechanisms of Key Synthetic Steps

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.comchemeurope.com The synthesis of this compound would be an unsymmetrical Ullmann-type reaction. The generally accepted mechanism, which avoids the rarely observed Cu(III) oxidation state, likely involves the formation of an organocopper intermediate. chemeurope.comwikipedia.org

The reaction sequence is proposed as follows:

Formation of an Active Copper(I) Species: The reaction begins with the formation of an active Cu(I) species from a copper source. byjus.com

Oxidative Addition: The first aryl halide (e.g., 1-bromo-2-nitrobenzene) undergoes oxidative addition to the copper catalyst. In the classic, high-temperature reaction, this step involves metallic copper. byjus.comorganic-chemistry.org

Intermediate Formation: An organocopper compound is formed. chemeurope.com

Second Aryl Halide Interaction: This organocopper intermediate then reacts with the second aryl halide molecule in what can be considered a nucleophilic aromatic substitution. chemeurope.com

Reductive Elimination: The final step is the reductive elimination from a diarylcopper intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the copper catalyst. byjus.comorganic-chemistry.org

Modern variations of the Ullmann reaction may proceed under milder conditions and can involve a catalytic cycle where copper cycles between different oxidation states, though the Cu(III) state is considered less likely than in palladium-catalyzed reactions. chemeurope.comorganic-chemistry.org Computational studies have also explored alternative pathways like single electron transfer (SET), halogen atom transfer (HAT), and σ-bond metathesis. researchgate.net

Suzuki Coupling Reaction: The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for synthesizing unsymmetrical biaryls. The synthesis of this compound could be envisioned via the coupling of a bromonitrobenzene derivative with a bromophenylboronic acid derivative.

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (e.g., 1-bromo-2-nitrobenzene), inserting the palladium into the carbon-halogen bond to form a Pd(II) species. nih.govcolab.ws

Transmetalation: The organoboron reagent (e.g., a derivative of bromophenylboronic acid) transfers its organic group to the palladium(II) complex, a step that requires activation by a base. Obstacles can arise in this step, particularly when the boronic acid is substituted with an electron-withdrawing group like a nitro group in the ortho position. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govcolab.ws

Mechanistic investigations have revealed that the nature of the substituents on the coupling partners can significantly impact the reaction, particularly the transmetalation and reductive elimination steps. nih.gov

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are fundamental to confirming reaction mechanisms. In the synthesis of this compound and related compounds, various spectroscopic and analytical techniques are employed.

In Ullmann-type reactions, the primary intermediates are organocopper species. chemeurope.comorganic-chemistry.org While often unstable and difficult to isolate, their presence can be inferred through mechanistic studies. In some related syntheses, intermediates like diazonium salts have been identified and confirmed using chemical tests, such as the β-naphthol test which produces a characteristic azo dye. rsc.org The characterization of catalysts and their precursors, which can be considered part of the reactive system, is often performed using techniques like Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and electron microscopy (SEM, TEM). nih.gov For example, FT-IR can identify the stretching vibrations of specific bonds, confirming the incorporation of functional groups onto a catalyst support. nih.gov

For palladium-catalyzed reactions like the Suzuki coupling, the intermediates are organopalladium complexes within the catalytic cycle. nih.gov The study of related palladium-catalyzed aminations (Buchwald-Hartwig reaction) has involved the identification of intermediates such as Pd(II) oxidative addition complexes and even stable aryl carbazolyl Pd(II) complexes that can form as byproducts. nih.gov The activation of nitrobenzene on metal catalysts has also been studied using IR spectroscopy to understand the interaction between the substrate and the catalyst surface. nih.gov

Table 2: Key Intermediates and Characterization Methods

| Reaction Type | Key Intermediate(s) | Characterization/Detection Methods | Reference |

|---|---|---|---|

| Ullmann Reaction | Organocopper compounds; Diazonium salts (in related syntheses) | Mechanistic studies, chemical tests (e.g., β-naphthol test), FT-IR, XRD, SEM, TEM for catalyst characterization. | nih.govrsc.orgchemeurope.comorganic-chemistry.org |

| Suzuki Coupling | Pd(0) and Pd(II) complexes (e.g., oxidative addition product) | Inferred from catalytic cycle studies; analysis of related reaction byproducts. | nih.govnih.gov |

| General | Nitrobenzene-catalyst adducts | IR spectroscopy. | nih.gov |

Kinetic and Thermodynamic Studies of this compound Formation

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, activation energies, and the feasibility of reaction pathways. For the synthesis of this compound, such studies help to understand the influence of substituents and reaction conditions on the formation of the product.

While specific kinetic and thermodynamic data for the synthesis of this compound are not widely published, studies on related reactions offer valuable parallels. For instance, in the dehydrogenation of porphyrinogens using substituted nitrobenzenes as oxidants, a clear correlation has been observed between the reaction rate and the reduction potential of the nitrobenzene derivative. core.ac.uk This indicates that the electronic properties of the nitro-aromatic compound, a key structural feature of this compound, can directly influence the kinetics of reactions it participates in.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and energetics. researchgate.netjournalajopacs.com Studies on the nitration of nitrobenzene, for example, have used DFT to calculate the Gibbs free energy profiles for the formation of dinitrobenzene isomers. researchgate.net These calculations show that the electrophilic attack of the nitronium ion on the nitrobenzene ring is the rate-determining step and can accurately predict the product distribution (ortho, meta, para). researchgate.net Such computational approaches could be applied to model the Ullmann or Suzuki coupling reactions to form this compound, providing theoretical values for activation energies and reaction enthalpies.

Chemical Reactivity and Transformational Chemistry of 1 2 Bromophenyl 2 Nitrobenzene

Reactivity of the Bromine Moiety in 1-(2-Bromophenyl)-2-nitrobenzene

The bromine atom in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic environment of the biphenyl (B1667301) system.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds, and the aryl bromide functionality in this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a widely used method for constructing biaryl linkages. organic-chemistry.orgmdpi.com While specific studies on this compound are not prevalent, the reactivity of similar substrates like 1-bromo-4-nitrobenzene (B128438) demonstrates the feasibility of this reaction. researchgate.net For instance, a study on 1,4-dibromo-2-nitrobenzene (B110544) showed selective Suzuki coupling at the position ortho to the activating nitro group. researchgate.net This suggests that the bromine on the nitro-containing ring of this compound would be the more reactive site in such couplings. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. organic-chemistry.org

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is catalyzed by palladium complexes and typically requires a base. organic-chemistry.org The reaction of 1-bromo-4-nitrobenzene with styrene, for example, has been shown to proceed efficiently. researchgate.net Given the electronic activation provided by the ortho-nitro group, it is expected that this compound would readily participate in Heck reactions at the C-Br bond. The reaction generally proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper species in the presence of a base. wikipedia.org The versatility of this reaction allows for its application in the synthesis of a wide range of compounds under mild conditions. wikipedia.orgorganic-chemistry.org Based on the reactivity of other bromonitroarenes, this compound is anticipated to be a suitable substrate for Sonogashira coupling. sigmaaldrich.cnresearchgate.net

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst/Precatalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine (B1218219) ligands (e.g., PPh₃, PCy₃) | K₂CO₃, K₃PO₄, CsF | Toluene, Dioxane, H₂O | Room Temp to Reflux |

| Heck | Pd(OAc)₂, PdCl₂ | Phosphine ligands (e.g., P(o-tol)₃) | Et₃N, K₂CO₃ | DMF, DMAc, Acetonitrile | 80-140 °C |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | DMF, Toluene | Room Temp to Reflux |

This table presents generalized conditions and specific results may vary based on the exact substrates and reagents used.

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Bromo Group

The bromine atom on the nitro-substituted ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the ortho-nitro group significantly polarizes the C-Br bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. stackexchange.comlibretexts.org This activation is most pronounced for leaving groups at the ortho and para positions relative to the nitro group. stackexchange.comlibretexts.org

Therefore, the bromine atom in this compound is expected to be readily displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the bromine, forming a tetrahedral intermediate, which then rearomatizes by expelling the bromide ion. stackexchange.comnih.gov This pathway provides a valuable method for introducing a range of functionalities onto the aromatic core.

Metal-Halogen Exchange Reactions Involving this compound

Metal-halogen exchange is a fundamental organometallic reaction that can convert the aryl bromide of this compound into a more reactive organometallic species. wikipedia.org This transformation is typically achieved using strong organometallic bases, most commonly organolithium reagents like n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgstackexchange.com

The reaction involves the exchange of the bromine atom for a lithium atom, generating an aryllithium intermediate. This highly nucleophilic species can then be trapped with various electrophiles to introduce a wide range of substituents. However, a significant challenge in applying this reaction to this compound is the presence of the electrophilic nitro group, which can react with the organolithium reagent. Careful control of reaction conditions, such as very low temperatures, is crucial to favor the metal-halogen exchange over competing side reactions. Studies on 1,2-dibromobenzene (B107964) have shown that such exchanges can be performed sequentially. nih.gov

Reactivity of the Nitro Moiety in this compound

The nitro group in this compound is a key functional group that can undergo reduction to various nitrogen-containing functionalities and also strongly influences the reactivity of the aromatic ring to which it is attached.

Reduction Reactions of the Nitro Group to Amine or Other Nitrogenous Functionalities

The reduction of the nitro group is one of the most important transformations of nitroaromatic compounds. A wide variety of reducing agents can be employed to convert the nitro group into an amino group. wikipedia.orgyoutube.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). wikipedia.orgscispace.com

For a substrate like this compound, chemoselectivity is a key consideration. Certain reducing agents, like catalytic hydrogenation with Pd/C, can also lead to the cleavage of the C-Br bond (hydrodehalogenation). Therefore, milder or more selective reagents are often preferred. Reagents such as tin(II) chloride (SnCl₂) or sodium sulfide (B99878) (Na₂S) are known to selectively reduce nitro groups in the presence of halogens. wikipedia.org

The reduction of the closely related 2-nitrobiphenyl (B167123) with triethyl phosphite (B83602) has been shown to yield not only the corresponding amine but also carbazole (B46965), the product of reductive cyclization. rsc.org This suggests that the reduction of this compound could provide a direct route to bromo-substituted carbazoles.

Depending on the reaction conditions and the reducing agent used, the reduction can also be stopped at intermediate stages, yielding nitroso or hydroxylamine (B1172632) derivatives. wikipedia.org For example, zinc dust in the presence of ammonium (B1175870) chloride is often used for the synthesis of arylhydroxylamines. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent(s) | Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine | Can cause dehalogenation |

| Sn, HCl or Fe, HCl | Amine | Classic, robust method |

| SnCl₂ | Amine | Milder, often chemoselective |

| Na₂S₂O₄ (Sodium Dithionite) | Amine | Useful for selective reductions |

| Zn, NH₄Cl | Hydroxylamine | Stops at the hydroxylamine stage |

| LiAlH₄ | Azo compound | Not suitable for reduction to amines for aromatic nitro compounds |

This table presents generalized outcomes and selectivity depends on the specific substrate and reaction conditions.

Electrophilic Aromatic Substitution on the Nitro-Substituted Ring

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature through both inductive and resonance effects. makingmolecules.comsavemyexams.com It directs incoming electrophiles to the meta position relative to itself. makingmolecules.com

In this compound, the ring bearing the nitro group is significantly deactivated towards EAS. The bromine atom is also a deactivating, though ortho, para-directing, group. The combined deactivating effect of both the nitro and bromo substituents makes electrophilic substitution on this ring extremely challenging, requiring harsh reaction conditions. msu.edu Under such conditions, reactions on the other phenyl ring (the bromophenyl moiety) might compete or be favored. If substitution were to occur on the nitro-substituted ring, it would be expected to happen at the positions meta to the nitro group (C4 or C6). However, steric hindrance from the adjacent phenyl ring could further complicate the regioselectivity. In practice, functionalizing this ring via EAS is often synthetically unviable, and alternative strategies, such as those beginning with nucleophilic substitution or metal-halogen exchange, are generally preferred. stackexchange.com

Radical Reactions Involving the Nitro Group

The nitro group (–NO₂) of this compound is a key participant in various radical reactions. Nitroaromatic compounds are known to be involved in redox processes that generate free-radical metabolites. researchgate.net The one-electron reduction of the nitroarene (ArNO₂) leads to the formation of a nitro radical-anion (ArNO₂⁻). researchgate.net While these nitro radical-anions are often invoked as damaging species, they are generally unreactive in themselves, except as reducing agents. researchgate.net Biological damage from nitro compounds likely arises from metabolites of a higher reduction order than the initial one-electron product. researchgate.net

A significant radical reaction involving the nitro group is denitration, the replacement of the –NO₂ group with a hydrogen atom. This transformation can be achieved through a radical reaction pathway using reagents like tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). acs.org This process, known as radical denitration, is a valuable synthetic tool. rsc.org

Furthermore, the chemistry of nitro radicals has seen significant advancements, providing efficient routes to various nitro-containing compounds and their derivatives. labxing.com These radical-initiated pathways underscore the versatility of the nitro group in synthetic organic chemistry. rsc.orglabxing.com The SRN1 (Substitution Nucleophilic Radical) reaction is another class of radical processes that nitroaromatic compounds can undergo. rsc.org

Ortho-Effect and Proximity Effects in this compound Reactions

The arrangement of substituents in this compound, with a bromine atom on one ring and a nitro group on the other, both ortho to the biaryl linkage, gives rise to significant proximity and ortho-effects that dictate the molecule's reactivity. The term "ortho-effect" describes the unique influence of a substituent at the ortho-position (position 2) of a phenyl ring, which alters the compound's chemical and physical properties due to steric and electronic interactions. scite.aiamazonaws.com

In this specific molecule, the two phenyl rings are forced out of planarity due to the steric hindrance caused by the ortho-substituents. This twisting is a common feature in ortho-substituted biphenyls. This conformation influences the electronic communication between the two aromatic rings.

The presence of the ortho-nitro group significantly impacts the reactivity of its parent ring. For instance, ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers. amazonaws.comorganicreactions.org This is attributed to steric inhibition of resonance, where the ortho-substituent forces the carboxyl group out of the plane of the benzene (B151609) ring, increasing the acidity. scite.aiorganicreactions.org While this compound is not a carboxylic acid, the same principle of steric hindrance from the ortho-nitro group affects the electronic properties and reactivity of its ring system. Similarly, the ortho-bromo substituent on the other phenyl ring also exerts its own steric and electronic effects.

Intramolecular Cyclization and Annulation Reactions

The proximate positioning of the bromo and nitro groups across the two phenyl rings in this compound makes it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems, most notably carbazoles. A common and powerful method for carbazole synthesis is the reductive cyclization of 2-nitrobiphenyl derivatives. organicreactions.orgacs.orgacs.org

This transformation is a key example of an annulation reaction, where a new ring is fused onto a pre-existing one. The most established method for this is the Cadogan reaction, which involves the deoxygenation of the nitro group using trivalent phosphorus reagents, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite. researchgate.netscite.aiacs.orgacs.org The reaction proceeds through a nitrene or nitrenoid intermediate, which then undergoes intramolecular cyclization by attacking the adjacent phenyl ring to form the carbazole skeleton. nih.gov

Several variations of this reaction exist:

Thermal Cyclization: Heating 2-nitrobiphenyls with a reducing agent like triphenylphosphine in a high-boiling solvent such as ortho-dichlorobenzene (o-DCB) is a practical method for synthesizing carbazoles. scite.aiacs.org Higher temperatures generally lead to higher yields. acs.orgacs.org

Photochemical Cyclization: Visible-light-induced photoredox Cadogan-type cyclizations have been developed as a milder, metal-free alternative for synthesizing carbazoles from 2-nitrobiphenyls. rhhz.net

Catalytic Cyclization: Palladium-catalyzed reactions can also achieve this transformation. For instance, the Watanabe–Cenini–Söderberg reaction uses a palladium catalyst with carbon monoxide for the reductive cyclization. organicreactions.org Another approach involves the palladium-catalyzed C-H activation and amination of 2-halobiphenyls. labxing.com

For this compound, the reductive cyclization would proceed by reducing the nitro group, which then enables the formation of a new C-N bond, displacing the bromine atom in an intramolecular nucleophilic aromatic substitution or related coupling mechanism to yield a substituted carbazole.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic factors originating from its substituents and biaryl structure.

Electronic Effects: The nitro group (–NO₂) is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution. nih.govwikipedia.org It acts as a meta-director for incoming electrophiles. nih.govwikipedia.org Conversely, the bromine atom (–Br) is also a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho-, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. wikipedia.org The combination of these directing effects on the two separate rings governs the regioselectivity of further substitution reactions.

Steric Factors: Steric hindrance is a major factor in the chemistry of this molecule. The bulky bromine atom and nitro group at the ortho-positions force the two phenyl rings to adopt a twisted, non-planar conformation. scite.ai This steric crowding can hinder the approach of reagents to the positions closest to the biaryl linkage (the 3 and 3' positions). This is a manifestation of the ortho-effect, which can sterically inhibit reactions. scite.aiamazonaws.com For example, in electrophilic aromatic substitution, while the nitro group directs meta (to position 5 on its ring) and the bromo group directs para (to position 5' on its ring), the steric bulk may influence the reaction rates and accessibility of these sites.

The table below summarizes the influence of these substituents on electrophilic aromatic substitution.

| Substituent | Ring Position | Electronic Effect | Reactivity towards Electrophilic Substitution | Directing Effect |

| –NO₂ | Ring 1 | Strong Electron-Withdrawing | Deactivating wikipedia.org | Meta wikipedia.org |

| –Br | Ring 2 | Inductively Withdrawing, Resonantly Donating | Deactivating wikipedia.org | Ortho, Para wikipedia.org |

Catalyst Design and Performance for this compound Transformations

Catalysis is essential for achieving efficient and selective transformations of this compound, particularly for reactions involving the reduction of the nitro group or coupling at the carbon-bromine bond. Both homogeneous and heterogeneous catalysts find application.

Homogeneous Catalysis in Reactions of this compound

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for transformations of nitroaromatic and haloaromatic compounds. For this compound, key applications include nitro group reduction and cross-coupling reactions.

The reduction of the nitro group to an amine can be achieved using homogeneous catalysts. For example, copper(I) complexes like bromotris(triphenylphosphine)copper(I) have been shown to catalyze the reduction of nitrobenzene (B124822) to aniline (B41778) in the presence of hydrogen gas. rhhz.net

More significantly, the carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These are fundamental for building more complex molecular architectures. Examples include:

Heck Reaction: The palladium-catalyzed reaction of an aryl halide with an alkene. Hydrazone-ligated palladium(II) complexes have shown excellent catalytic activity in the Heck reaction of 1-bromo-4-nitrobenzene with styrene. researchgate.net

Suzuki Coupling: The reaction with a boronic acid, which could be used to add another aryl or alkyl group.

Buchwald-Hartwig Amination: This reaction forms a C-N bond. The intramolecular version of this reaction is a key strategy for synthesizing carbazoles from 2-halo-2'-aminobiphenyls, which are themselves derived from the reduction of compounds like this compound.

These reactions typically employ a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine-based ligand (e.g., PPh₃, Xantphos) or an N-heterocyclic carbene (NHC) ligand.

Heterogeneous Catalysis in Reactions of this compound

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture, potential for recycling, and enhanced stability. acs.org For this compound, their primary application is in the catalytic hydrogenation of the nitro group.

The reduction of an aromatic nitro group to an amine is a foundational reaction in industrial chemistry, frequently accomplished by catalytic hydrogenation. acs.org

Common heterogeneous catalysts for this transformation include:

Palladium on Carbon (Pd/C): A widely used and efficient catalyst for nitro group reduction under hydrogen pressure. acs.org

Raney Nickel: Another classic and highly active catalyst for this purpose. acs.org

Platinum(IV) Oxide (Adam's catalyst): Also effective for the hydrogenation of nitroarenes. acs.org

Noble and Non-Noble Metal Catalysts: Recent research has focused on developing novel heterogeneous catalysts to improve efficiency and reduce environmental impact. For instance, a carbon-supported cobalt catalyst (Co/NGr-C@SiO₂-L) has been shown to be highly effective for the reduction of nitroarenes to amines and can be reused multiple times without significant loss of activity. acs.org

The table below provides a comparative overview of catalytic systems applicable to the transformations of this compound.

| Reaction Type | Catalyst Type | Catalyst Example | Phase | Key Advantages/Features |

| Nitro Reduction | Homogeneous | Bromotris(triphenylphosphine)copper(I) rhhz.net | Homogeneous | Operates under specific conditions; mechanism can be studied via intermediate isolation. rhhz.net |

| Nitro Reduction | Heterogeneous | Pd/C, Raney Nickel acs.org | Heterogeneous | Widely used, efficient, easily separable, reusable. |

| Nitro Reduction | Heterogeneous | Co/NGr-C@SiO₂-L acs.org | Heterogeneous | High activity, reusable (up to 10 times), non-noble metal based. acs.org |

| Heck Reaction | Homogeneous | Pd-hydrazone complex researchgate.net | Homogeneous | High conversion rates under optimized conditions. researchgate.net |

| Intramolecular Cyclization | Homogeneous | Palladium complexes (e.g., Pd(OAc)₂) labxing.com | Homogeneous | Enables C-H activation and C-N bond formation for carbazole synthesis. labxing.com |

Ligand Design for Enhanced Selectivity and Activity

The strategic design and selection of ligands are paramount in controlling the reactivity and selectivity of metal-catalyzed transformations involving this compound. Ligands, by binding to the metal center, directly influence its steric and electronic environment. This modulation is crucial for enhancing catalytic activity, improving product yields, and directing the reaction pathway towards a specific desired outcome, such as intramolecular cyclization or intermolecular cross-coupling. The development of specialized ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), has significantly expanded the synthetic utility of this biphenyl scaffold.

Ligands for Palladium-Catalyzed Intramolecular Cyclization

The intramolecular cyclization of this compound derivatives is a primary route to synthesizing carbazoles, a class of compounds with significant applications in materials science and pharmaceuticals. While the classical Cadogan reaction utilizes a stoichiometric amount of a phosphine reagent like triphenylphosphine (PPh₃) to achieve reductive cyclization, modern catalytic methods rely on a palladium center whose activity is tuned by specific ligands.

In these catalytic systems, the ligand's role is to facilitate the key steps of the catalytic cycle, such as oxidative addition into the carbon-bromine bond and the subsequent C-N bond-forming reductive elimination. The choice of ligand can influence reaction rates and the ability to tolerate various functional groups. For instance, electron-rich and sterically bulky ligands can promote the reductive elimination step, which is often rate-limiting in cross-coupling reactions. While many examples focus on the reductive cyclization of the nitro group, the principles of ligand design are critical for the palladium-catalyzed C-N bond formation that forms the heterocyclic ring. In related systems, ligands such as 1,10-phenanthroline (B135089) have been used in palladium-catalyzed reductive cyclizations of similar nitro-aromatic compounds to form heterocycles.

| Reagent/Catalyst System | Ligand/Reductant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PPh₃ (stoichiometric) | Triphenylphosphine | o-Dichlorobenzene | 180 | High | |

| Pd(OAc)₂ / CO | 1,10-Phenanthroline | - | - | Up to 98% (for related nitrostyrenes) | |

| Pd(PPh₃)₄ | Triphenylphosphine | Toluene | Reflux | Good (for precursor synthesis) |

Ligand Design for Intermolecular Cross-Coupling Reactions

Ligand choice is especially critical in intermolecular cross-coupling reactions where this compound serves as an aryl halide substrate. Reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling depend heavily on sophisticated ligand architectures to achieve high efficiency and broad substrate scope.

In Buchwald-Hartwig amination, the goal is to form a new carbon-nitrogen bond at the C-Br position. The development of bulky, electron-rich phosphine ligands by the Buchwald group, such as XPhos and SPhos, revolutionized this field. These ligands stabilize the palladium catalyst, promote the crucial oxidative addition step, and accelerate the rate of reductive elimination, leading to higher turnover numbers and the ability to couple less reactive amines. Similarly, N-heterocyclic carbene (NHC) ligands offer another powerful class of ligands for these transformations, providing strong σ-donation and stable metal complexes that are often highly active and resistant to degradation.

For Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, ligand design addresses challenges such as coupling with unreactive aryl chlorides or sterically hindered substrates. Novel, air-stable phosphine ligands have been developed that, when combined with a palladium source, effectively catalyze the coupling of aryl chlorides and bromides. The use of polymer-supported phosphine ligands has also been explored to simplify catalyst removal and product purification.

| Ligand Type | Example Ligand | Typical Catalyst System | Key Advantage | Reference |

|---|---|---|---|---|

| Bulky Biaryl Phosphine | XPhos, SPhos, BrettPhos | Pd₂(dba)₃ or Pd(OAc)₂ | High efficiency for C-N reductive elimination; couples a broad range of amines. | |

| N-Heterocyclic Carbene (NHC) | IPr | (IPr)Pd(acac)Cl | High catalyst stability and activity; effective for challenging couplings. | |

| Chelating Phosphine | dppf | PdCl₂(dppf) | Effective for a range of cross-coupling reactions. |

Ligands for Enhancing Chemoselectivity

A significant challenge in organic synthesis is achieving chemoselectivity—the ability to react with one functional group in the presence of another. Ligand design provides a powerful tool to achieve this goal. In substrates containing multiple halide atoms, a well-chosen ligand-catalyst system can enable the selective functionalization of one specific C-X bond.

For example, in molecules containing both a bromo and a chloro substituent, the C-Br bond is typically more reactive. However, achieving exclusive reaction at the bromide without touching the chloride requires careful tuning of the catalyst system. Research on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrated that specific palladium-ligand combinations could be optimized to selectively couple an amine at the C-Br position while leaving the C-Cl bond intact. This level of control is attributed to the ligand's ability to modulate the catalyst's reactivity, allowing for sequential functionalization and the construction of complex molecules in a controlled manner. This principle is directly applicable to derivatives of this compound that might be further substituted with other reactive handles.

| Substrate | Ligand | Catalyst | Observed Selectivity | Reference |

|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Bulky Biaryl Phosphine | Pd(OAc)₂ | Selective amination at the C-Br position. | |

| Aryl Iodide / Aryl Bromide | None | Ni(acac)₂ / Phenylboronic Ester | Selective amination at the C-I position. |

Theoretical and Computational Studies of 1 2 Bromophenyl 2 Nitrobenzene

Quantum Chemical Calculations of 1-(2-Bromophenyl)-2-nitrobenzene Electronic Structure

Quantum chemical calculations have been instrumental in understanding the intrinsic electronic properties of this compound. These computational methods provide a molecular-level description of the electron distribution and energy levels, which are fundamental to its chemical behavior.

HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines a molecule's electronic properties and reactivity. schrodinger.com This HOMO-LUMO gap is indicative of the energy required for the lowest energy electronic excitation. schrodinger.comlibretexts.org In conjugated systems like this compound, this gap is typically smaller, leading to absorption of light at longer wavelengths. libretexts.org

Theoretical calculations, often employing methods like Time-Dependent DFT (TD-DFT), are used to predict the electronic absorption spectra. For nitroaromatic compounds, the electronic structure and excitation energies are complex. For instance, studies on nitrobenzene (B124822) have shown multiple singlet valence states in the 4.0–6.0 eV range. nih.gov The presence of both an electron-withdrawing nitro group and a halogen substituent on the biphenyl (B1667301) system influences the energies of the frontier orbitals. Electron-withdrawing groups generally lower the energy levels of both the HOMO and LUMO. researchgate.net The specific electronic transitions, such as n → π* or π → π*, can be identified and characterized through these computational analyses. libretexts.org

| Computational Method | Property | Calculated Value |

| MS-CASPT2//CASSCF | Vertical Excitation Energy (Singlet States) | 4.0 - 6.0 eV nih.gov |

| B3LYP/6-311+G(d,p) | HOMO Energy (Nitrobenzene) | Lowered by EWG researchgate.net |

| B3LYP/6-311+G(d,p) | LUMO Energy (Nitrobenzene) | Lowered by EWG researchgate.net |

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding and predicting non-covalent interactions and chemical reactivity. nih.govmdpi.com It provides a visual representation of the charge distribution on the molecular surface, with different colors indicating regions of positive and negative potential. youtube.com For substituted benzenes, electron-withdrawing groups like the nitro group generally increase the positive electrostatic potential above the aromatic ring. nih.gov

In nitrobenzene, the ESP is positive over the entire aryl plane, a feature primarily attributed to inductive/field effects rather than π-resonance, as demonstrated by the minimal change in the ESP upon a 90° rotation of the nitro group. nih.gov The presence of a bromine atom would further modify the ESP, introducing a region of negative potential around the halogen. dtic.mil Analysis of the ESP for this compound would reveal distinct regions of positive potential associated with the nitro group and the hydrogen atoms, and negative potential around the nitro group's oxygen atoms and the bromine atom, guiding its intermolecular interactions. dtic.mil

Conformational Analysis and Molecular Dynamics of this compound

The three-dimensional structure and flexibility of this compound are key to its properties and interactions. Conformational analysis and molecular dynamics simulations provide a detailed picture of the molecule's preferred shapes and internal motions.

Potential Energy Surface Exploration and Rotational Barriers

The conformation of biphenyl and its derivatives is characterized by the torsional or dihedral angle between the two phenyl rings. The rotation around the central carbon-carbon bond is associated with an energy barrier. Theoretical studies of biphenyl have predicted dihedral angles ranging from 35.5° to 41.1°. westmont.edu The balance between the steric hindrance of the ortho-substituents and the π-electron delocalization, which favors planarity, determines the rotational barrier. westmont.edu For this compound, the bulky bromine atom and nitro group at the ortho positions would significantly influence the rotational barrier and the equilibrium dihedral angle. Exploring the potential energy surface by systematically changing this dihedral angle allows for the determination of the energy minima corresponding to stable conformers and the energy maxima representing the transition states for rotation.

Dihedral Angle Analysis of the Biphenyl Core

The dihedral angle between the two phenyl rings is a defining structural parameter for biphenyl compounds. In the solid state, biphenyl is often planar due to crystal packing forces, while in the gas phase and in solution, it adopts a twisted conformation. westmont.edursc.org For biphenyl in solution, the dihedral angle has been determined to be approximately 32 ± 2°. rsc.org The introduction of substituents, particularly at the ortho positions, has a profound effect on this angle. In this compound, the steric repulsion between the ortho bromo and nitro groups would force the phenyl rings to adopt a significantly twisted conformation to minimize this unfavorable interaction. The precise value of this dihedral angle can be determined through computational geometry optimization. libretexts.org

| Compound | State | Dihedral Angle (°) |

| Biphenyl | Gas Phase (Theoretical) | 35.5 - 41.1 westmont.edu |

| Biphenyl | Solution | 32 ± 2 rsc.org |

| 2-methylbiphenyl | - | Twisted westmont.edu |

| 2,2'-dimethylbiphenyl | - | Twisted westmont.edu |

Computational Modeling of Reaction Mechanisms Involving this compound

The formation of the biaryl scaffold of this compound is typically achieved through cross-coupling reactions. Computational modeling is instrumental in elucidating the intricate mechanisms of these transformations, such as the widely used Suzuki-Miyaura and Ullmann couplings. wikipedia.orgrsc.org By simulating these reaction pathways, researchers can understand catalyst behavior, predict reaction outcomes, and optimize conditions.

A primary goal of computational reaction modeling is to map the entire energy landscape of a chemical transformation. This involves identifying all stable intermediates and, crucially, the high-energy transition states that connect them. A transition state (TS) represents the energy maximum along a reaction coordinate and is characterized computationally by having exactly one imaginary vibrational frequency. The value of this frequency corresponds to the motion along the reaction path, for instance, the breaking or forming of a specific bond.

For the synthesis of this compound via a Suzuki-Miyaura coupling (e.g., coupling of 1-bromo-2-nitrobenzene (B46134) with (2-bromophenyl)boronic acid), DFT calculations can be employed to characterize the transition states for the three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The oxidative addition of the aryl halide to the palladium(0) catalyst is often a critical step, and its transition state involves the initial interaction of the C-Br bond with the metal center. nih.gov

Similarly, for an Ullmann-type reaction, computational studies can differentiate between proposed mechanisms, such as a traditional oxidative addition-reductive elimination pathway or a single-electron transfer (SET) process, by locating and comparing the energies of the respective transition states. nih.govnih.gov

Interactive Table: Hypothetical Transition State Properties for the Oxidative Addition Step in a Suzuki Coupling to form this compound

This table presents hypothetical data for illustrative purposes, based on typical values from DFT calculations on similar cross-coupling reactions.

| Property | Value | Description |

| Computational Method | B3LYP/6-311G(d,p) | The level of theory used for the calculation. |

| Activation Energy (ΔG‡) | +15.7 kcal/mol | The free energy barrier for the oxidative addition step. |

| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirming a true transition state. |

| Key Atomic Motion | Pd-C bond formation, C-Br bond elongation | Describes the primary atomic movements at the transition state. |

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete free energy profile for a reaction can be constructed. This profile provides a visual representation of the entire reaction pathway, highlighting the thermodynamic and kinetic favorability of each step. The highest energy barrier on this profile corresponds to the rate-determining step (RDS) of the reaction. nih.gov

For instance, in a palladium-catalyzed Suzuki reaction, computational studies have often identified the transmetalation step as the RDS. nih.gov A free energy profile for the synthesis of this compound would allow for the determination of its specific RDS, providing valuable information for optimizing catalyst and base selection to lower the energy barrier and improve reaction efficiency.

Interactive Table: Hypothetical Relative Free Energy Profile for a Suzuki Coupling Pathway

This table contains illustrative free energy values (in kcal/mol) relative to the separated reactants, demonstrating a possible reaction pathway.

| Species | Relative Free Energy (ΔG) | Description |

| Reactants + Catalyst | 0.0 | Starting point: 1-bromo-2-nitrobenzene + boronic acid + Pd(0) catalyst. |

| Oxidative Addition TS | +15.7 | Transition state for the first step. |

| Oxidative Addition Intermediate | +5.2 | A stable intermediate formed after the first step. |

| Transmetalation TS | +22.5 | The highest point on the profile, indicating the rate-determining step. |

| Reductive Elimination TS | +18.9 | Transition state for the final C-C bond formation. |

| Products + Catalyst | -25.0 | Final products: this compound + regenerated catalyst. |

Prediction of Spectroscopic Properties of this compound and Derivatives

Computational methods are highly effective at predicting various spectroscopic properties, which is invaluable for structure verification and characterization. DFT calculations can provide theoretical spectra that, when compared with experimental data, offer a high degree of confidence in the identification of a compound.

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. By calculating the magnetic shielding tensors of each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method embedded within a DFT framework. The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR.

For this compound, theoretical predictions would help in assigning the complex aromatic signals, distinguishing between the protons and carbons on the two different phenyl rings.

Interactive Table: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical chemical shift values (δ, ppm) calculated at the B3LYP/6-311+G(2d,p) level of theory, referenced to TMS.

| Carbon Atom | Predicted Shift (ppm) | Description |

| C-NO₂ | 148.5 | Carbon directly attached to the electron-withdrawing nitro group. |

| C-Br | 123.0 | Carbon bearing the bromine atom. |

| C-C (ipso) | 140.2, 138.9 | Quaternary carbons at the biaryl linkage. |

| Aromatic C-H | 125.0 - 135.0 | Range for the eight tertiary aromatic carbons. |

Vibrational frequency calculations not only confirm that a computed structure is a stable minimum (no imaginary frequencies) but also allow for the prediction of its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as bond stretching, bending, or twisting.

For this compound, key predicted vibrations would include the characteristic asymmetric and symmetric stretches of the nitro (NO₂) group, the C-Br stretching frequency, and various aromatic C-H and C=C stretching and bending modes. rsc.org Comparing these predicted spectra with experimental FT-IR and FT-Raman data is a powerful method for structural confirmation.

Interactive Table: Hypothetical Predicted Key Vibrational Frequencies for this compound

This table shows representative hypothetical frequencies (in cm⁻¹) and their assignments.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1525 | Strong | NO₂ asymmetric stretching |

| 1345 | Strong | NO₂ symmetric stretching |

| 1580, 1470 | Medium-Strong | Aromatic C=C ring stretching |

| 1020 | Medium | C-Br stretching |

| 850 | Strong | NO₂ bending (scissoring) |

| 750 | Strong | C-H out-of-plane bending |

Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax), the intensity of the absorption (oscillator strength), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

For an aromatic compound with a chromophore like the nitro group, the UV-Vis spectrum is expected to show strong π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths. rsc.org TD-DFT simulations for this compound would help assign these bands and understand how the electronic structure is influenced by the combination of the bromo and nitro substituents.

Interactive Table: Hypothetical Predicted UV-Vis Absorption Maxima for this compound

This table presents illustrative TD-DFT results, including the calculated absorption wavelength (λmax), oscillator strength (f), and the major orbital contributions to the transition.

| λmax (nm) | Oscillator Strength (f) | Major Transition | Transition Type |

| 255 | 0.45 | HOMO → LUMO+2 | π → π |

| 280 | 0.15 | HOMO-1 → LUMO | π → π |

| 340 | 0.02 | n(O) → LUMO | n → π* |

Advanced Analytical Methodologies for Investigating 1 2 Bromophenyl 2 Nitrobenzene and Its Derivatives

High-Resolution Mass Spectrometry for Mechanistic Studies of 1-(2-Bromophenyl)-2-nitrobenzene Transformations

High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the transformation mechanisms of this compound. It allows for the precise determination of elemental compositions of ions, which is crucial for identifying reactants, intermediates, and products in a chemical reaction.

Fragmentation Pathways and Isotopic Labeling Studies

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at an m/z corresponding to its molecular weight. nist.govnist.gov Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO). youtube.comnist.gov For 1-bromo-2-nitrobenzene (B46134), prominent peaks are observed at m/z values of 75, 76, and 30, along with the molecular ion peaks at 201 and 203, which reflect the isotopic distribution of bromine. nih.gov The fragmentation of nitrobenzene (B124822) itself typically shows a significant peak for the molecular ion at m/z 123, with subsequent losses of NO₂ (m/z 77) and further fragmentation of the phenyl cation. youtube.comnist.gov

Isotopic labeling is a valuable technique for tracing the pathways of atoms during a chemical transformation. kit.edu By selectively replacing an atom with its heavier isotope (e.g., ¹³C, ¹⁵N, ¹⁸O), researchers can follow the labeled atom through the reaction sequence using mass spectrometry. kit.edunih.govscripps.edu This approach can definitively establish reaction mechanisms, such as rearrangements and the specific bonds that are broken and formed. For instance, labeling the nitro group with ¹⁵N or ¹⁸O in this compound could provide unambiguous evidence for the fate of the nitro group during its transformations.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Intermediates

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of transient intermediates formed during the reactions of this compound. nih.govplos.org In an MS/MS experiment, a specific ion (a precursor ion, often a suspected intermediate) is selected, fragmented, and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is unique to the structure of the precursor ion. By comparing the fragmentation patterns of proposed intermediates with those of authentic standards or with patterns predicted from known fragmentation rules, their structures can be confirmed. This technique is particularly useful for distinguishing between isomers, which may have identical masses but different fragmentation behaviors. plos.org

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Structural Analysis of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of individual nuclei, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. chemicalbook.comchemicalbook.comchemicalbook.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net This is particularly important for determining the stereochemistry and conformation of molecules.

For derivatives of this compound, these techniques are essential for unambiguously assigning all proton and carbon signals, especially in cases of complex substitution patterns or when stereoisomers are present. ucl.ac.uk

Solid-State NMR for Crystalline Forms or Adducts

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline state. This is particularly valuable for studying polymorphs, co-crystals, or adducts of this compound that may not be amenable to single-crystal X-ray diffraction or for which solution-state structures may not be representative of the solid form. nih.gov By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide insights into the local environment and packing of molecules in the crystal lattice. nih.gov Studies on nitrobenzene derivatives have shown that solid-state ¹⁵N NMR can be particularly informative about the electronic structure of the nitro group. nih.gov

X-ray Crystallography for Precise Structural Determination of this compound and its Co-crystals/Adducts

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of crystalline compounds at the atomic level. By diffracting X-rays off a single crystal of a substance, a detailed electron density map can be generated, from which the exact positions of atoms, bond lengths, bond angles, and torsion angles can be determined. growingscience.com